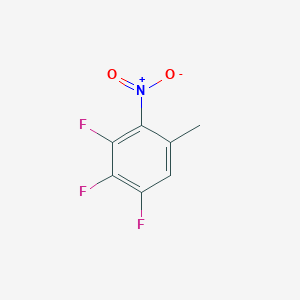

1,2,3-Trifluoro-5-methyl-4-nitrobenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1,2,3-trifluoro-5-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c1-3-2-4(8)5(9)6(10)7(3)11(12)13/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVHAROVDXTOGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731825 | |

| Record name | 1,2,3-Trifluoro-5-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923032-93-3 | |

| Record name | 1,2,3-Trifluoro-5-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trifluoro-5-methyl-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 1,2,3 Trifluoro 5 Methyl 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The structure of 1,2,3-trifluoro-5-methyl-4-nitrobenzene is primed for nucleophilic aromatic substitution (SNAr). The benzene (B151609) ring is highly activated by the cumulative electron-withdrawing effects of three fluorine atoms and a powerful nitro group. These substituents create a significant electron deficiency in the aromatic ring, making it susceptible to attack by nucleophiles.

Influence of Tri-Fluoro Substitution on SNAr Reactivity and Site Selectivity

The three contiguous fluorine atoms at positions 1, 2, and 3 exert a strong inductive electron-withdrawing effect (-I effect), which is a key factor in activating the ring towards nucleophilic attack. This effect significantly stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the SNAr reaction. The presence of multiple fluorine atoms generally enhances the rate of SNAr reactions compared to less fluorinated analogues.

Site selectivity in SNAr reactions on polyhalogenated aromatics is a nuanced interplay of electronic and steric factors. For this compound, nucleophilic attack is anticipated to occur preferentially at the carbon atoms bearing a fluorine atom, as fluorine is an excellent leaving group in SNAr reactions. The potential sites for substitution are C-1, C-2, and C-3.

The directing effect of the powerful nitro group at C-4 will predominantly favor substitution at the ortho positions (C-3) and the para position (none available with a leaving group). The fluorine at C-3 is directly ortho to the nitro group, making this position highly activated. The fluorine at C-1 is also ortho to a fluorine at C-2 and meta to the nitro group. The fluorine at C-2 is situated between two other fluorine atoms.

Therefore, the most likely site for nucleophilic attack is the C-3 position , due to the strong activation by the adjacent nitro group. Substitution at C-1 is also a possibility, though likely to be less favorable than at C-3. The C-2 position is sterically hindered by the adjacent fluorine atoms, making it the least probable site of attack.

Predicted Order of Site Selectivity for Nucleophilic Attack: C-3 > C-1 > C-2

Role of the Nitro Group as an Activating and Directing Moiety in SNAr

The nitro group (-NO₂) is one of the most powerful activating groups for SNAr reactions. Its strong electron-withdrawing nature, operating through both inductive (-I) and resonance (-M) effects, drastically reduces the electron density of the aromatic ring. This deactivation towards electrophilic attack is conversely a strong activation for nucleophilic attack.

The resonance effect of the nitro group is particularly crucial in stabilizing the anionic Meisenheimer complex. When a nucleophile attacks the ring, the negative charge can be delocalized onto the oxygen atoms of the nitro group, as depicted in the resonance structures of the intermediate. This delocalization provides significant stabilization to the transition state leading to the Meisenheimer complex, thereby lowering the activation energy and accelerating the reaction.

The directing effect of the nitro group in SNAr reactions is to activate the ortho and para positions relative to its own position. In this compound, the fluorine atom at C-3 is ortho to the nitro group, making it the most activated position for substitution.

Mechanistic Pathways of SNAr Reactions (e.g., Meisenheimer Complex Formation, Concerted Pathways)

The predominant mechanistic pathway for SNAr reactions on highly activated aromatic systems like this compound is the stepwise addition-elimination mechanism involving the formation of a Meisenheimer complex .

The reaction proceeds in two main steps:

Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, a fluorine atom), leading to the formation of a resonance-stabilized, negatively charged intermediate known as the Meisenheimer complex. This step is typically the rate-determining step of the reaction.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group (fluoride ion). This step is usually fast.

While the stepwise mechanism via a Meisenheimer complex is the most common pathway, recent studies on some highly fluorinated aromatic compounds have suggested the possibility of concerted SNAr pathways . In a concerted mechanism, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a discrete intermediate. However, for a substrate as strongly activated by a nitro group as the title compound, the formation of a relatively stable Meisenheimer complex is the more probable pathway.

Reductive Transformations of the Nitro Group

The nitro group in this compound can be readily reduced to an amino group (-NH₂) or other nitrogen-containing functional groups. This transformation is synthetically valuable as it provides access to highly functionalized anilines, which are important building blocks in medicinal chemistry and materials science.

Chemoselective Reduction to Amine or Other Nitrogen-Containing Functional Groups

The reduction of the nitro group in the presence of other reducible functional groups, such as the carbon-fluorine bonds, requires careful selection of the reducing agent and reaction conditions to achieve chemoselectivity.

Common methods for the reduction of aromatic nitro groups to amines include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is typically carried out under a hydrogen atmosphere. By carefully controlling the reaction conditions (pressure, temperature, and catalyst loading), the nitro group can be selectively reduced without affecting the C-F bonds.

Metal-Acid Reductions: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are classical methods for nitro group reduction. These conditions are generally effective and chemoselective for the nitro group.

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine, ammonium (B1175870) formate, or cyclohexene, in the presence of a catalyst (e.g., Pd/C). It offers a milder alternative to using gaseous hydrogen.

Other Reducing Agents: A variety of other reagents can be used for the chemoselective reduction of nitro groups, including sodium dithionite (B78146) (Na₂S₂O₄), sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, and tin(II) chloride (SnCl₂).

The reduction can also be controlled to yield intermediate products such as nitroso or hydroxylamine (B1172632) derivatives, although the formation of the amine is typically the most common outcome.

Hypothetical Reaction Data for Chemoselective Reduction:

| Reducing Agent/System | Product | Predicted Yield | Reference Analogy |

| H₂, Pd/C, Ethanol | 2,3,4-Trifluoro-5-methylaniline | High | General knowledge |

| Fe, HCl, Ethanol/Water | 2,3,4-Trifluoro-5-methylaniline | High | General knowledge |

| SnCl₂·2H₂O, Ethanol | 2,3,4-Trifluoro-5-methylaniline | High | General knowledge |

| NaBH₄, NiCl₂·6H₂O, Methanol | 2,3,4-Trifluoro-5-methylaniline | Good to High | General knowledge |

Note: This table is illustrative and based on the general reactivity of aromatic nitro compounds. Actual yields would require experimental verification.

Elucidation of Electron Transfer Mechanisms in Nitro Reduction

The reduction of aromatic nitro compounds can proceed through different electron transfer mechanisms depending on the reducing agent and reaction conditions.

Single-Electron Transfer (SET) Pathway: In some cases, the reduction is initiated by a single-electron transfer from the reducing agent to the nitroaromatic compound, forming a radical anion. This radical anion can then undergo further reduction and protonation steps to ultimately yield the amine. This pathway is often observed with certain metal reductants and in electrochemical reductions.

Two-Electron (Hydride) Transfer Pathway: Many reductions, particularly those involving metal hydrides or catalytic hydrogenation, are thought to proceed via the formal transfer of a hydride ion (H⁻), which is equivalent to a two-electron reduction. In catalytic hydrogenation, the hydrogen molecule is activated on the catalyst surface, and hydrogen atoms are sequentially added to the nitro group.

Reactions Involving the Methyl Group

The methyl group attached to the highly substituted benzene ring represents a primary site for chemical modification, contrasting with the deactivated nature of the aromatic core.

The benzylic carbon, the carbon atom directly attached to an aromatic ring, is susceptible to oxidation. While alkyl groups are generally resistant to oxidation, their attachment to a benzene ring makes them readily oxidizable. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can convert the methyl group of this compound into a carboxylic acid group.

The reaction typically proceeds under harsh conditions, such as heating with an alkaline solution of KMnO₄. Despite the presence of multiple electron-withdrawing groups which can decrease the electron density of the methyl group, the benzylic position remains the most feasible site for oxidation on the molecule. The expected product of such a reaction would be 2,3,4-trifluoro-5-nitrobenzoic acid.

Table 1: Potential Conditions for Benzylic Oxidation

| Oxidizing Agent | Typical Conditions | Expected Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Alkaline solution, heat | 2,3,4-Trifluoro-5-nitrobenzoic acid |

| Chromic Acid (H₂CrO₄) | Acidic solution, heat | 2,3,4-Trifluoro-5-nitrobenzoic acid |

| Nitric Acid (HNO₃) | High temperature and pressure | 2,3,4-Trifluoro-5-nitrobenzoic acid |

The benzylic position is also amenable to free-radical reactions, most notably free-radical halogenation. wikipedia.org This type of reaction allows for the substitution of a hydrogen atom on the methyl group with a halogen, such as chlorine or bromine. The reaction is typically initiated by UV light or a radical initiator. wikipedia.orglibretexts.org

The mechanism involves the formation of a benzylic radical as an intermediate. The stability of this radical is a key factor in the reaction's feasibility. For this compound, the strong electron-withdrawing nature of the nitro and fluoro substituents would significantly destabilize the benzylic radical intermediate. This destabilization makes side-chain halogenation more challenging compared to toluene (B28343) or less substituted derivatives. Nonetheless, under forcing conditions, functionalization at this position is mechanistically plausible, leading to compounds like 1,2,3-trifluoro-4-nitro-5-(halomethyl)benzene. Reagents such as N-bromosuccinimide (NBS) are often used for selective benzylic bromination as they provide a low concentration of bromine, favoring radical substitution over other reaction pathways. youtube.com

Electrophilic Reactions on the Deactivated Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. However, the reactivity of the benzene ring in this compound is severely diminished.

The simultaneous presence of three fluorine atoms and a nitro group exerts a powerful deactivating effect on the aromatic ring. Both fluorine (via induction) and the nitro group (via induction and resonance) withdraw electron density from the π-system of the ring. This reduction in electron density makes the ring a much weaker nucleophile, and thus, less reactive towards electrophiles. libretexts.org

Consequently, electrophilic aromatic substitution reactions, such as further nitration, halogenation, or Friedel-Crafts reactions, are exceptionally difficult to perform on this molecule. The high activation energy required for the reaction means that forcing conditions (high temperatures, strong acid catalysts) would be necessary. youtube.com Such conditions, however, run the risk of causing decomposition of the starting material rather than the desired substitution. For practical purposes, the ring can be considered too unreactive for most standard electrophilic aromatic substitution protocols. youtube.com

In the hypothetical case that an electrophilic substitution reaction could be forced to occur, the position of the incoming electrophile would be determined by the directing effects of the existing substituents. pressbooks.pub Substituents on a benzene ring orient incoming electrophiles to specific positions. chemguide.co.uk

Methyl (-CH₃) group: An activating group that directs incoming electrophiles to the ortho and para positions. youtube.com

Fluoro (-F) groups: Deactivating groups that direct ortho and para. libretexts.org

Nitro (-NO₂) group: A strongly deactivating group that directs meta. chemguide.co.uk

When multiple substituents are present, the most powerful activating group generally governs the regioselectivity of the substitution. In this compound, the methyl group is the only activator. The sole available position on the ring is at C6. We can analyze the directing influence of each substituent on this position:

The methyl group at C5 directs ortho to C6.

The nitro group at C4 is meta to C6.

The fluoro group at C3 is para to C6.

The fluoro group at C2 is meta to C6.

The fluoro group at C1 is ortho to C6.

The directing effects of the methyl, C3-fluoro, and C1-fluoro groups all align to favor substitution at the C6 position. The nitro group and the C2-fluoro group also direct to this position (relative to themselves). This convergence of directing effects makes the C6 position the only plausible site for electrophilic attack, despite the profound deactivation of the ring.

Table 2: Summary of Substituent Directing Effects on the C6 Position

| Substituent | Position | Effect on Ring | Directing Preference | Influence on C6 Position |

|---|---|---|---|---|

| -F | C1 | Deactivating | ortho, para | ortho (Favorable) |

| -F | C2 | Deactivating | ortho, para | meta (Unfavorable) |

| -F | C3 | Deactivating | ortho, para | para (Favorable) |

| -NO₂ | C4 | Strongly Deactivating | meta | meta (Favorable) |

| -CH₃ | C5 | Activating | ortho, para | ortho (Favorable) |

Thermal and Photochemical Reactivity Investigations

The stability of this compound under thermal and photochemical stress is a critical aspect of its chemical profile. While specific experimental data for this compound is scarce, its behavior can be inferred from studies on related nitroaromatic compounds.

Nitroaromatic compounds are often thermally stable under normal conditions but can decompose at elevated temperatures. The decomposition of nitroaromatics can be complex, often initiated by the homolysis of the carbon-nitro (C-NO₂) bond. dtic.mil The presence of multiple fluorine atoms may influence the thermal stability, but significant decomposition would be expected at temperatures exceeding several hundred degrees Celsius.

The photochemistry of nitroaromatic compounds is an area of active research. These molecules absorb ultraviolet light, which can promote them to an excited state. From this excited state, several reaction pathways are possible. researchgate.net A common process for nitroaromatics is intersystem crossing to a triplet state. The subsequent reactions can include rearrangement, or in some cases, cleavage of the C-NO₂ bond, potentially leading to the formation of radicals. The specific photochemical fate of this compound would depend on factors such as the solvent and the wavelength of irradiation, but it is expected to exhibit photochemical reactivity characteristic of the nitroaromatic class of compounds.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 1,2,3-Trifluoro-5-methyl-4-nitrobenzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments offers a comprehensive structural characterization.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, showing two primary signals. A singlet corresponding to the methyl (CH₃) protons and a signal for the lone aromatic proton. The chemical shift of the methyl protons would likely appear in the range of 2.3-2.6 ppm. The aromatic proton's chemical shift will be influenced by the surrounding electron-withdrawing fluorine and nitro groups, likely placing it downfield.

¹³C NMR: The carbon-13 NMR spectrum will display seven distinct signals, one for each carbon atom in the unique electronic environment of the molecule. The methyl carbon would have a characteristic chemical shift around 20 ppm. rsc.org The six aromatic carbons will exhibit a range of chemical shifts influenced by the attached fluorine and nitro substituents. Carbons bonded to fluorine will show characteristic splitting due to C-F coupling. The carbon attached to the nitro group is expected to be significantly deshielded.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for its characterization. wikipedia.org Three distinct signals are anticipated, one for each of the non-equivalent fluorine atoms at the C1, C2, and C3 positions. The chemical shifts and coupling patterns (both ¹⁹F-¹⁹F and ¹⁹F-¹H) provide crucial information about the relative positions of the fluorine atoms on the aromatic ring. wikipedia.org The wide chemical shift dispersion in ¹⁹F NMR allows for excellent resolution of these signals. wikipedia.org

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

|---|---|---|---|

| Methyl (CH₃) | 2.4 | 20 | N/A |

| Aromatic CH | 7.5 - 8.0 | 120 - 130 | N/A |

| Aromatic C-F | N/A | 140 - 160 (d) | -120 to -160 |

| Aromatic C-NO₂ | N/A | 145 - 155 | N/A |

| Aromatic C-CH₃ | N/A | 130 - 140 | N/A |

| Aromatic C-F (C1/C3) | N/A | 140 - 160 (d) | -120 to -160 |

| Aromatic C-F (C2) | N/A | 140 - 160 (d) | -120 to -160 |

(d) denotes a doublet due to C-F coupling.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are instrumental in assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. libretexts.orgharvard.edu

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would be of limited use for the aromatic region due to the single proton. However, it can confirm the absence of proton-proton coupling for the isolated aromatic and methyl protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. emerypharma.com An HSQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, and another cross-peak linking the aromatic proton to its attached carbon. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of nuclei. researchgate.net A NOESY experiment could show a correlation between the methyl protons and the fluorine atom at the C3 position, as well as the aromatic proton at C6, confirming their spatial relationship.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy, which allows for the unambiguous determination of its elemental formula. For this compound (C₇H₄F₃NO₂), the exact mass can be calculated and compared to the experimentally determined value to confirm its composition.

Fragmentation Pathway Elucidation and Isomeric Differentiation

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint that can help in structural elucidation. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). strath.ac.uk The fragmentation of this compound would likely show a prominent peak corresponding to the loss of the NO₂ group, resulting in a trifluoromethylbenzene cation. Further fragmentation could involve the loss of fluorine atoms or the methyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR and Raman spectra of this compound would exhibit characteristic bands for the nitro, fluoro, and methyl groups, as well as the aromatic ring.

Nitro Group (NO₂): The nitro group displays two strong and characteristic stretching vibrations. spectroscopyonline.com The asymmetric stretch typically appears in the range of 1500-1570 cm⁻¹, and the symmetric stretch is observed between 1300-1370 cm⁻¹. researchgate.net

Carbon-Fluorine (C-F) Bonds: The C-F stretching vibrations in aromatic compounds typically appear in the region of 1100-1400 cm⁻¹.

Methyl Group (CH₃): The methyl group will show C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations of the benzene (B151609) ring are expected in the 1400-1600 cm⁻¹ region. C-H out-of-plane bending vibrations can also provide information about the substitution pattern.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Carbon-Fluorine (C-F) | Stretch | 1100 - 1400 |

| Methyl (CH₃) | C-H Stretch | 2850 - 3000 |

| Methyl (CH₃) | Bending | 1375 - 1450 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for this compound. Despite extensive efforts, published crystallographic data, including parameters such as the crystal system, space group, and unit cell dimensions, could not be located for this specific compound.

While experimental data for the target compound is not available, analysis of structurally similar molecules can offer insights into the potential solid-state conformation of this compound. For instance, studies on related nitrobenzene (B124822) derivatives often reveal near-planar conformations of the benzene ring, with the nitro group being slightly twisted out of the plane of the ring. The arrangement and nature of substituents on the benzene ring play a crucial role in the intermolecular interactions that govern the crystal packing.

In the case of this compound, the presence of fluorine atoms, a methyl group, and a nitro group would be expected to influence the crystal structure through a combination of dipole-dipole interactions, van der Waals forces, and potentially weak C-H···O or C-H···F hydrogen bonds. The specific interplay of these forces dictates the final crystal symmetry and packing efficiency.

To provide a concrete example of the type of data obtained from an X-ray crystallographic study, the table below presents data for a structurally related, though distinct, compound, 1-Chloro-2-methyl-4-nitrobenzene. This is for illustrative purposes only, to demonstrate the nature of crystallographic data.

Table 1: Illustrative Crystallographic Data for a Structurally Related Compound

This interactive table contains hypothetical data for illustrative purposes, as specific data for this compound is not publicly available.

| Parameter | Value |

|---|---|

| Compound Name | This compound |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z (Molecules per unit cell) | Data Not Available |

Further research involving the synthesis and single-crystal growth of this compound would be necessary to determine its precise solid-state structure through X-ray diffraction analysis. Such a study would provide invaluable information for correlating its molecular structure with its macroscopic properties.

Computational Chemistry and Theoretical Studies on 1,2,3 Trifluoro 5 Methyl 4 Nitrobenzene

Quantum Chemical Calculations of Electronic Structure

A thorough examination of scientific databases reveals a lack of specific studies employing quantum chemical calculations to determine the electronic structure of 1,2,3-Trifluoro-5-methyl-4-nitrobenzene.

Density Functional Theory (DFT) for Molecular Geometry and Stability

There are no published studies that have utilized Density Functional Theory (DFT) to optimize the molecular geometry of this compound. As a result, theoretical data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its three-dimensional structure and stability, remain uncalculated and unreported.

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Predictions

An analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. However, no computational studies have been found that detail the energies or spatial distributions of the HOMO and LUMO of this compound. Therefore, predictions of its electrophilic and nucleophilic sites based on FMO theory are not available.

Charge Distribution and Inductive/Resonance Effects of Fluorine, Methyl, and Nitro Groups

A computational analysis of the charge distribution within this compound would provide significant insight into the interplay of the inductive and resonance effects of its substituent groups. The electron-withdrawing nature of the three fluorine atoms and the nitro group, contrasted with the electron-donating character of the methyl group, suggests a complex electronic landscape. However, no specific studies have been published that quantify this charge distribution through methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

Reaction Mechanism Simulation and Energetic Profiling

The simulation of reaction mechanisms and the profiling of their energetic pathways are powerful tools in computational chemistry for understanding chemical transformations.

Computational Elucidation of Transition States and Reaction Intermediates

There is a notable absence of research that computationally investigates the potential reaction pathways involving this compound. Consequently, the structures of any transition states and reaction intermediates for key transformations of this molecule have not been elucidated through computational methods.

Kinetic and Thermodynamic Parameters for Key Transformations

Without computational studies on its reaction mechanisms, the kinetic and thermodynamic parameters, such as activation energies and reaction enthalpies, for any transformations of this compound have not been determined. Such data would be invaluable for understanding the feasibility and rates of its potential reactions.

Lack of Specific Research Data for this compound

A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in research specifically focused on the compound This compound . Consequently, detailed computational and theoretical studies required to populate the requested article sections are not available.

Extensive searches for scholarly articles pertaining to the prediction of spectroscopic properties and molecular dynamics simulations for this specific molecule did not yield relevant results. The existing body of research tends to focus on analogous, but structurally distinct, compounds such as 1,2,3-trichloro-4-nitrobenzene or other substituted nitrobenzenes. This available data on related compounds cannot be extrapolated to accurately describe the unique chemical and physical properties of this compound.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline, which includes:

Molecular Dynamics Simulations for Intermolecular Interactions

Without dedicated computational studies on this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy. Further computational research is needed to be conducted on this specific compound to provide the data necessary for such a detailed analysis.

Synthetic Utility and Applications in Diversified Organic Synthesis

A Versatile Building Block for Complex Fluorinated Aromatic Compounds

The highly electron-deficient nature of the aromatic ring in 1,2,3-trifluoro-5-methyl-4-nitrobenzene, a consequence of the strong electron-withdrawing effects of the three fluorine atoms and the nitro group, renders it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is central to its utility as a building block for more complex fluorinated aromatic compounds.

Precursor in the Synthesis of Agrochemical Intermediates

Fluorinated compounds are of paramount importance in the agrochemical industry, often imparting enhanced efficacy, metabolic stability, and bioavailability to active ingredients. sigmaaldrich.comnih.gov Nitroaromatic compounds, in turn, are common precursors for the synthesis of agrochemicals such as herbicides and fungicides. google.com The combination of these features in this compound makes it a promising, albeit not yet widely documented, precursor for novel agrochemical intermediates. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the fluorine atoms can modulate the molecule's biological activity and environmental fate.

The general synthetic approach would involve the selective displacement of one or more fluorine atoms by various nucleophiles, followed by transformation of the nitro group. The regioselectivity of the SNAr reaction would be dictated by the combined electronic effects of the existing substituents.

Table 1: Potential Transformations of this compound for Agrochemical Intermediates

| Transformation | Reagents and Conditions | Potential Product Class |

|---|---|---|

| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., alcohols, amines, thiols) with a base | Fluorinated aromatic ethers, amines, or thioethers |

| Nitro Group Reduction | e.g., H₂, Pd/C; Fe/HCl | Fluorinated anilines |

Scaffold for the Development of Specialty Chemicals

The development of specialty chemicals, which are valued for their performance or function rather than their composition, often relies on unique molecular scaffolds. europa.eu Fluorinated building blocks are integral to the synthesis of many specialty chemicals, including advanced materials and electronic chemicals. fluorochem.co.uk The reactivity of this compound allows for its incorporation into larger, more complex structures with tailored properties. For instance, its derivatives could find applications as components of liquid crystals, dyes, or other functional materials where the presence of multiple fluorine atoms can influence properties such as thermal stability, and lipophilicity.

Role in the Creation of Novel Polymeric Materials and Composites

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. mdpi.com While direct polymerization of this compound has not been specifically reported, its structural features suggest potential roles as either a monomer or an intermediate in the synthesis of advanced polymeric materials.

Monomer or Intermediate in Polymerization Reactions

Poly(arylene ether)s are a class of high-performance polymers often synthesized via nucleophilic aromatic substitution polymerization. rsc.org Highly fluorinated aromatic compounds can undergo polycondensation with bisphenols to form fluorinated poly(arylene ether)s. researchgate.net Given the activated nature of its fluoro-substituents, this compound could potentially be used as a comonomer in such polymerizations. The nitro group would offer a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties.

Incorporation into Advanced Materials with Tailored Properties

The incorporation of highly fluorinated moieties into polymer backbones can significantly enhance their properties. For instance, the introduction of perfluorinated groups can lead to materials with low dielectric constants, high optical transparency, and increased resistance to oxidation. rsc.org By functionalizing this compound and then incorporating it into a polymer matrix, it is conceivable to develop advanced materials with specific, pre-determined characteristics suitable for applications in electronics, aerospace, and coatings. The synthesis of such polymers often involves overcoming the low reactivity of some fluorinated monomers, which may require specialized catalysts or initiators. sciengine.com

Enabling Synthesis of Fluorinated Heterocyclic Systems

Fluorinated heterocyclic compounds are a critical class of molecules in medicinal chemistry and materials science. nih.govtaylorfrancis.com The synthesis of these compounds often relies on the use of fluorinated building blocks. ekb.eg Polyfluoro-nitroaromatic compounds can serve as precursors for the construction of fluorinated heterocyclic rings through cyclocondensation or cycloaddition reactions. nih.govresearchgate.net

The presence of both a nitro group and multiple fluorine atoms on the benzene (B151609) ring of this compound provides multiple reactive sites for the construction of fused heterocyclic systems. For example, the reduction of the nitro group to an amine, followed by reaction with a suitable binucleophile, could lead to the formation of fluorinated benzimidazoles, benzoxazoles, or benzothiazoles. The fluorine atoms would remain on the benzene ring of the resulting heterocyclic system, influencing its biological and physical properties.

Table 2: Potential Heterocyclic Systems from this compound Derivatives

| Precursor Derivative | Reaction Type | Resulting Heterocyclic Core |

|---|---|---|

| 2,3,4-Trifluoro-6-methylaniline | Cyclocondensation | Fluorinated Benzimidazole, Benzoxazole, Benzothiazole |

While specific, detailed research on the synthetic applications of this compound is not yet extensively documented in publicly available literature, its chemical structure strongly suggests its potential as a versatile and valuable tool for the creation of a wide array of complex, fluorine-containing molecules with applications spanning numerous scientific and industrial fields. Further research into the reactivity and synthetic utility of this compound is warranted to fully unlock its potential.

The available literature does not appear to contain specific examples or detailed research findings on "this compound" for the outlined topics of:

Derivatization for Structure-Reactivity and Structure-Property Relationship Studies

While general methodologies exist for the transformation of nitroaromatic compounds, specific studies detailing these reactions for this compound could not be located. Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict constraints of the user's request.

Environmental Transformation and Fate of Fluoronitroaromatic Compounds

Biotransformation Pathways of Related Fluoronitrobenzenes

The biological transformation of fluoronitroaromatic compounds is a key process influencing their environmental persistence. Microorganisms have evolved diverse strategies to metabolize aromatic compounds, although the combination of fluorine and nitro substituents presents a significant challenge. nih.govnih.gov

Microbial degradation of fluoronitroaromatic compounds can proceed through two primary types of pathways: oxidative and reductive. The specific pathway utilized often depends on the microbial species, environmental conditions (aerobic vs. anaerobic), and the specific structure of the compound. nih.govnih.gov

Oxidative Pathways: Under aerobic conditions, bacteria can initiate the degradation of aromatic rings using oxygenase enzymes. frontiersin.org For fluorinated aromatics like fluorobenzene, the initial attack is often catalyzed by a dioxygenase, which incorporates two hydroxyl groups into the aromatic ring to form intermediates like 4-fluorocatechol. nih.govresearchgate.net This is a critical first step that destabilizes the aromatic system, paving the way for ring cleavage. nih.govresearchgate.net Subsequent enzymatic reactions, such as those in the ortho-cleavage pathway, further break down the catecholic intermediate. nih.govresearchgate.net Some bacteria are known to mineralize dinitrotoluene (DNT) isomers via oxidative pathways, where a dioxygenase catalyzes the initial reaction, leading to the formation of 4-methyl-5-nitrocatechol (4M5NC) from 2,4-DNT. nih.govasm.org This process can lead to the complete breakdown of the molecule and the stoichiometric release of nitro groups as nitrite. asm.orgdss.go.th

Reductive Pathways: The electron-deficient nature of the nitroaromatic ring makes it susceptible to reductive attack, particularly under anaerobic or anoxic conditions. nih.govnih.gov Bacterial nitroreductase enzymes can reduce the nitro groups to nitroso, hydroxylamino, and ultimately amino groups. nih.govdtic.mil This is a common transformation route for compounds like 2,4-dinitrotoluene (DNT), where one or both nitro groups are reduced to form aminonitrotoluenes and diaminotoluene. nih.govdtic.mil While reductive transformations can decrease the toxicity of the parent compound, the resulting aromatic amines can sometimes be persistent dead-end products. dtic.mil

The C-F bond is notoriously strong and resistant to cleavage. nih.gov However, certain specialized enzymes, such as fluoroacetate dehalogenases, have evolved to break this bond in aliphatic compounds. nih.gov In aromatic systems, defluorination often occurs after initial enzymatic transformations have altered the ring structure. For example, during the metabolism of 4-fluorobenzoate, defluorination can occur from an intermediate like 4-fluoromuconolactone. nih.gov

Table 1: Key Enzymes in the Degradation of Related Fluoronitroaromatic Compounds

| Enzyme Class | Function | Substrate Example | Reference |

| Dioxygenases | Incorporation of two oxygen atoms, initiating ring cleavage. | Fluorobenzene, 2,4-Dinitrotoluene | nih.govresearchgate.netnih.gov |

| Monooxygenases | Incorporation of a single oxygen atom, often leading to nitrite release from nitrophenols. | Nitrophenols, 2,4-Dinitrotoluene | nih.govnih.gov |

| Nitroreductases | Reduction of nitro groups to amino groups. | 2,4-Dinitrotoluene | nih.govdtic.mil |

| Dehydrogenases | Oxidation of dihydrodiol intermediates to catechols. | Fluorobenzene dihydrodiol | nih.govresearchgate.net |

| Cycloisomerases | Catalyze the conversion of muconates to lactones. | Fluoromuconate | nih.govresearchgate.net |

The identification of intermediate metabolites is crucial for elucidating degradation pathways. Studies on related compounds have revealed a range of transformation products.

For fluorinated benzenes, the degradation pathway often proceeds through catecholic intermediates. The aerobic metabolism of fluorobenzene by Rhizobiales sp. strain F11 was found to produce 4-fluorocatechol and catechol as key intermediates. nih.govresearchgate.net

In the case of dinitrotoluenes, both reductive and oxidative metabolites have been identified.

Reductive Metabolites : Under various conditions, 2,4-DNT is transformed into 2-amino-4-nitrotoluene (2A4NT) and 4-amino-2-nitrotoluene (4A2NT). nih.govdtic.mil Further reduction can lead to the formation of 2,4-diaminotoluene (DAT). dtic.mil In some cases, acetylation of the amino group has been observed, forming products like 4-acetylamino-2-nitrotoluene. dtic.mil

Oxidative Metabolites : The oxidative pathway for 2,4-DNT degradation, observed in Burkholderia sp. R34, initially produces 4-methyl-5-nitrocatechol (4M5NC). nih.gov This intermediate is then converted to 2-hydroxy-5-methylquinone. nih.gov Complete mineralization results in the release of the nitro groups as nitrite and eventually nitrate (B79036). dss.go.th

Table 2: Identified Metabolites from the Biotransformation of Related Compounds

| Parent Compound | Pathway | Key Metabolites Identified | Microbial Strain/System Example | Reference |

| Fluorobenzene | Oxidative | 4-Fluorocatechol, Catechol | Rhizobiales sp. strain F11 | nih.govresearchgate.net |

| 2,4-Dinitrotoluene | Reductive | 2-Amino-4-nitrotoluene, 4-Amino-2-nitrotoluene, 2,4-Diaminotoluene | Escherichia coli, Denitrifying enrichment culture | nih.govdtic.mil |

| 2,4-Dinitrotoluene | Oxidative | 4-Methyl-5-nitrocatechol, 2-Hydroxy-5-methylquinone | Burkholderia sp. R34, Pseudomonas sp. | nih.govasm.org |

Abiotic Degradation Mechanisms

In addition to biological processes, abiotic factors such as sunlight and chemical reactions can contribute to the transformation of fluoronitroaromatic compounds in the environment.

Nitroaromatic compounds are known to absorb light in the solar spectrum, making them susceptible to direct photolysis. nih.govrsc.org The direct photolysis of nitrobenzene (B124822) in aqueous solutions can lead to the formation of various intermediates, including nitrophenol isomers, nitrohydroquinone, and catechol. nih.gov This process also results in the release of nitrite and nitrate ions. nih.gov The degradation mechanism is suggested to involve a nitro-nitrite intramolecular rearrangement. nih.gov The quantum yields for the removal of nitrobenzene and nitrophenols are relatively low, on the order of 10⁻³ to 10⁻⁴, indicating that direct photolysis is generally a slow process. nih.gov

The presence of other substances in water, such as hydrogen peroxide (H₂O₂), can significantly accelerate photodegradation through the formation of highly reactive hydroxyl radicals (•OH) in what are known as advanced oxidation processes (AOPs). nih.gov The UV/H₂O₂ process has been shown to be effective for the complete mineralization of nitroaromatic compounds. nih.gov Similarly, the photolysis of nitrate and nitrite ions, which are common in water bodies, can generate hydroxyl radicals and reactive nitrogen species that can trigger the transformation of aromatic compounds. mdpi.com

Hydrolysis is a chemical process where a molecule is cleaved by reaction with water. The rate of hydrolysis is highly dependent on the compound's structure and environmental pH. Aromatic C-F and C-N bonds are generally stable and resistant to hydrolysis under typical environmental conditions. viu.ca The presence of multiple electron-withdrawing groups (both fluorine and nitro groups) on the benzene (B151609) ring of a compound like 1,2,3-Trifluoro-5-methyl-4-nitrobenzene would make the ring highly electron-deficient. This could potentially make it more susceptible to nucleophilic aromatic substitution, although this process is not typically a major environmental fate pathway compared to biodegradation and photolysis. Specific data on the hydrolysis rates of fluoronitrobenzenes are limited, but for most stable aromatic compounds, this pathway is considered very slow. viu.ca

Research on Environmental Persistence and Mobility of Related Compounds

Mobility refers to the potential of a chemical to move through environmental compartments, such as soil and water. nih.gov A key parameter for assessing mobility is the organic carbon-water distribution coefficient (Koc), which describes a substance's tendency to sorb to soil organic matter. nih.gov

Sorption : The movement of nitroaromatic compounds in soil and sediment is largely controlled by sorption processes. Studies on 2,4-dinitrotoluene and nitrobenzene have shown that soil organic matter (SOM) is the primary component controlling their sorption, with clay minerals playing a lesser role. nih.gov The interaction is thought to be stronger than simple hydrophobic partitioning, possibly involving π-π electron donor-acceptor interactions between the electron-deficient nitroaromatic ring and aromatic structures within the SOM. nih.gov

Mobility : Highly fluorinated compounds, as a class, are noted for their potential to be mobile in aquatic systems. nih.gov Substances that are both persistent and mobile (PM substances) are of particular concern because they have the highest propensity to contaminate groundwater and drinking water sources over large areas and long periods. nih.govnih.gov Given the likely resistance to degradation (persistence) and the polar nature imparted by the nitro group, fluoronitroaromatic compounds could exhibit significant mobility in the environment, although strong sorption to organic matter could mitigate this to some extent. nih.gov

Table 3: Factors Influencing Persistence and Mobility of Related Compounds

| Factor | Description | Relevance to Fluoronitroaromatics | Reference |

| Persistence | Resistance to degradation (biological and abiotic). | The C-F bond is very stable, and the nitroaromatic structure is recalcitrant. Expected to be persistent. | nih.govnih.gov |

| Mobility | The potential to be transported in the environment. | Governed by sorption to soil/sediment. | nih.govnih.gov |

| Sorption (Koc) | The tendency of a chemical to bind to soil organic matter (SOM). | Nitroaromatics show strong affinity for SOM via π-π interactions, which can reduce mobility. | nih.gov |

Development of Analytical Methods for Environmental Monitoring of Fluoronitroaromatics

The effective environmental monitoring of fluoronitroaromatic compounds, including this compound, is essential for understanding their fate, transport, and potential impact on ecosystems. The development of sensitive and selective analytical methods is crucial for detecting these compounds at trace levels in complex environmental matrices such as water, soil, and air. This section details the methodologies developed for the environmental monitoring of this class of compounds.

A critical initial step in the analysis of environmental samples is the preparation process, which involves collecting, preserving, and treating the sample to ensure accurate representation of the environmental conditions at the time of collection. organomation.com Proper sample preparation is vital for obtaining reliable and accurate analytical results, which in turn inform environmental monitoring and assessment. organomation.com Environmental samples are diverse and can include complex matrices with low concentrations of the analytes of interest and the presence of interfering substances. nih.gov Therefore, sample preparation techniques are designed to extract, clean up, and concentrate the target organic pollutants from these samples. nih.gov

Recent advancements in sample preparation aim to miniaturize extraction steps, reduce the consumption of solvents, or eliminate them altogether, and automate the systems for higher throughput and reproducibility. nih.gov Common techniques for organic pollutants in environmental samples include solid-phase extraction (SPE), solid-phase microextraction (SPME), and dispersive liquid-liquid microextraction (DLLME). nih.gov For soil and sediment samples, homogenization is necessary to ensure uniformity before extraction. organomation.com

Chromatographic techniques are central to the separation and quantification of fluoronitroaromatic compounds from environmental extracts. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation of a wide range of organic compounds. chromatographyonline.com For fluoronitroaromatic compounds, reversed-phase HPLC is frequently utilized, often with C8 or C18 stationary phases. chromatographyonline.com However, the unique properties of fluorinated compounds can sometimes lead to challenging separations. chromatographyonline.com In such cases, specialized fluorinated stationary phases can offer alternative and complementary separation mechanisms, leading to enhanced selectivity. chromatographyonline.com These phases can interact with fluorinated analytes differently than traditional C8 and C18 phases, providing better resolution for complex mixtures. chromatographyonline.com The separation of aromatic nitro-compounds from aromatic fluoro-compounds can be achieved using liquid chromatography with an alkaline liquid eluent and a long-chain alkylated solid phase carrier. google.com

Gas Chromatography (GC):

Gas chromatography is another powerful technique, particularly for volatile and semi-volatile organic compounds. When coupled with mass spectrometry (GC-MS), it provides high sensitivity and specificity for the identification and quantification of fluoronitroaromatic compounds. The use of comprehensive two-dimensional gas chromatography (GC×GC) has been shown to be effective for the selective separation of fluorinated compounds from complex organic mixtures. nih.gov This technique can separate fluorohydrocarbons from their hydrocarbon counterparts, with the compounds being arranged in the two-dimensional chromatogram based on their chain length and fluorine content. nih.gov

The choice of detector is critical for achieving the required sensitivity and selectivity for environmental monitoring.

Mass Spectrometry (MS):

Mass spectrometry, especially when coupled with chromatographic techniques (LC-MS and GC-MS), is the most widely used detection method for the analysis of per- and polyfluoroalkyl substances (PFASs) and other fluorinated compounds in environmental matrices. nih.govmdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements, which aids in the reliable structural analysis of fluorohydrocarbons. nih.gov For complex environmental samples, techniques like paper spray mass spectrometry (PS-MS) are being developed for the rapid detection of PFAS at parts-per-trillion levels. njit.edu

Other Detectors:

While MS is predominant, other detectors can also be employed. For instance, an electron capture detector (ECD) is highly sensitive to halogenated compounds and can be used with GC. For HPLC, ultraviolet (UV) detection is often used, as nitroaromatic compounds typically exhibit strong UV absorbance.

The following tables summarize typical parameters for the analytical methods discussed.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Stationary Phase | C18, C8, Fluorinated Phenyl Phases chromatographyonline.com | DB-5ms, HP-1ms, or similar non-polar columns |

| Mobile Phase/Carrier Gas | Acetonitrile/Water, Methanol/Water gradients | Helium, Nitrogen |

| Detector | Mass Spectrometry (MS), UV-Visible | Mass Spectrometry (MS), Electron Capture Detector (ECD) |

| Typical Flow Rate | 0.5 - 1.5 mL/min | 1 - 2 mL/min |

| Injection Volume | 5 - 20 µL | 1 - 2 µL |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2,3-Trifluoro-5-methyl-4-nitrobenzene, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves nitration and fluorination steps. For example, nitration of a fluorinated toluene derivative under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can introduce the nitro group. Fluorination may employ HF or fluorinating agents like DAST (diethylaminosulfur trifluoride). Optimize yields by monitoring reaction kinetics via HPLC and adjusting stoichiometry of fluorinating agents to avoid over-fluorination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- ¹⁹F NMR : Identify fluorine environments; trifluoromethyl groups typically resonate at δ -60 to -70 ppm.

- ¹H NMR : The methyl group (CH₃) appears as a singlet (~δ 2.3–2.5 ppm), while aromatic protons are deshielded due to electron-withdrawing substituents.

- IR Spectroscopy : Confirm nitro (asymmetric stretching ~1520 cm⁻¹) and C-F (1100–1250 cm⁻¹) groups.

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 209 (C₇H₃F₃NO₂⁺) and fragmentation patterns indicative of nitro group loss .

Q. What safety protocols are essential when handling this compound due to its hazardous properties?

- Methodological Answer : Use fume hoods for all procedures. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in airtight containers away from reducing agents (risk of nitro group decomposition). In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Monitor air quality for volatile fluorine byproducts using gas chromatography .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement . Key steps:

- Data Collection : Cool crystals to 100 K to minimize thermal motion.

- Structure Solution : Employ direct methods (SHELXS) for initial phase estimation.

- Refinement : Apply anisotropic displacement parameters for fluorine and nitro groups. Address disorder using PART instructions in SHELXL. Validate with WinGX/ORTEP for graphical representation of thermal ellipsoids .

Q. What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces, identifying electron-deficient aromatic carbons. Use Fukui indices to predict sites for nucleophilic attack. Compare activation energies for substituent effects (methyl vs. trifluoromethyl) using transition-state modeling. Validate with kinetic isotope effect (KIE) studies .

Q. How can contradictions in spectroscopic vs. crystallographic data for this compound be resolved?

- Methodological Answer : Cross-validate data by:

- Comparing dihedral angles (X-ray) with coupling constants (¹H NMR) to confirm conformational stability.

- Using solid-state NMR to detect crystal packing effects absent in solution spectra.

- Re-examining crystallographic data for twinning or missed symmetry operations via PLATON .

Q. What role does the methyl group play in modulating the compound’s electronic properties for agrochemical applications?

- Methodological Answer : The methyl group donates electron density via hyperconjugation, slightly counteracting the electron-withdrawing effects of fluorine and nitro groups. This balance impacts ligand-receptor interactions in agrochemical targets (e.g., enzyme active sites). Study via Hammett plots (σ values) or QSAR models to correlate substituent effects with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。